Comparative Degradation Potency (DC50) in Jurkat Cells: RC32 vs. dFKBP-1 and MC-25B
In Jurkat cells, RC32 demonstrates a degradation half-maximal concentration (DC50) of ~0.3 nM after 12 hours of treatment [1]. This potency is superior to the alternative FKBP12 PROTAC dFKBP-1, which exhibits a reported DC50 of 10 nM in similar cell-based assays , and far exceeds the potency of another degrader, MC-25B (DC50 = 350 nM) [2]. The substantial difference in DC50 values indicates a significantly more efficient formation of the ternary complex and subsequent ubiquitination, translating to a lower required working concentration for experimental use.
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | ~0.3 nM |
| Comparator Or Baseline | dFKBP-1 (10 nM) ; MC-25B (350 nM) [2] |
| Quantified Difference | RC32 is approximately 33-fold more potent than dFKBP-1 and over 1,000-fold more potent than MC-25B. |
| Conditions | Jurkat cells, 12-hour treatment, Western Blot analysis. |
Why This Matters
Superior potency translates to lower compound usage, reduced potential for off-target effects at high concentrations, and more robust experimental windows, making RC32 a more cost-effective and reliable reagent for cellular studies.
- [1] Sun, X., et al. (2019). A chemical approach for global protein knockdown from mice to non-human primates. Cell Discovery, 5, 10. View Source
- [2] MedChemExpress. (n.d.). MC-25B Product Datasheet. View Source
